molecular formula C10H18N4O2S B2612330 1-Methylsulfonyl-4-(2-pyrazol-1-ylethyl)piperazine CAS No. 1396805-38-1

1-Methylsulfonyl-4-(2-pyrazol-1-ylethyl)piperazine

Cat. No. B2612330
CAS RN: 1396805-38-1
M. Wt: 258.34
InChI Key: BZHWPDSONPEXNW-UHFFFAOYSA-N
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Description

“1-Methylsulfonyl-4-(2-pyrazol-1-ylethyl)piperazine” is a chemical compound with the molecular formula C5H12N2O2S . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of piperazine derivatives, including “1-Methylsulfonyl-4-(2-pyrazol-1-ylethyl)piperazine”, has been a subject of interest in recent years . Various strategies have been employed, such as the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-Methylsulfonyl-4-(2-pyrazol-1-ylethyl)piperazine” is characterized by the presence of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions . The molecule also contains a methylsulfonyl group and a pyrazol-1-ylethyl group attached to the piperazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methylsulfonyl-4-(2-pyrazol-1-ylethyl)piperazine” include a molecular weight of 164.23, a density of 1.29±0.1 g/cm3 (Predicted), a melting point of 99 °C, a boiling point of 280.6±50.0 °C (Predicted), a flash point of 123.5°C, and slight solubility in water .

properties

IUPAC Name

1-methylsulfonyl-4-(2-pyrazol-1-ylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-17(15,16)14-9-6-12(7-10-14)5-8-13-4-2-3-11-13/h2-4H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHWPDSONPEXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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